molecular formula C17H17N3OS B11511638 2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-phenylacetamide

2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B11511638
M. Wt: 311.4 g/mol
InChI Key: VKYWKKZKXFATHJ-UHFFFAOYSA-N
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Description

2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-phenylacetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with cyano and methyl groups, a sulfanyl linkage, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of cyano and methyl groups. The sulfanyl linkage is then formed through a nucleophilic substitution reaction, and finally, the phenylacetamide moiety is attached via an amide coupling reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenylacetamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Various electrophiles or nucleophiles can be used, depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenylacetamides.

Scientific Research Applications

2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-phenylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid
  • 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide

Uniqueness

2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl-N-phenylacetamide

InChI

InChI=1S/C17H17N3OS/c1-11-12(2)15(9-18)17(19-13(11)3)22-10-16(21)20-14-7-5-4-6-8-14/h4-8H,10H2,1-3H3,(H,20,21)

InChI Key

VKYWKKZKXFATHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1C)SCC(=O)NC2=CC=CC=C2)C#N)C

Origin of Product

United States

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